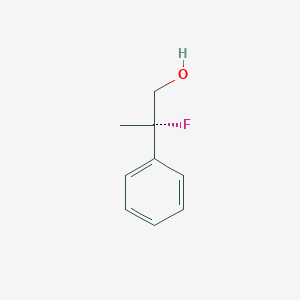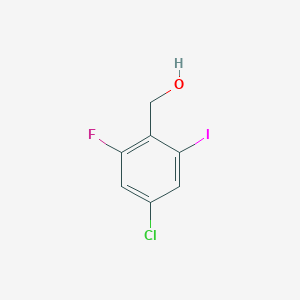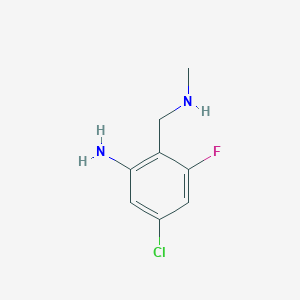
(S)-2-Fluoro-2-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluoro-2-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11FO It is characterized by the presence of a fluorine atom attached to the second carbon of a propanol chain, which is also bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoro-2-phenylpropanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can achieve high enantioselectivity in the reduction process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, under controlled conditions to ensure high yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoro-2-phenylpropanone.
Reduction: The compound can be further reduced to form 2-fluoro-2-phenylpropan-1-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.
Major Products
Oxidation: 2-Fluoro-2-phenylpropanone.
Reduction: 2-Fluoro-2-phenylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In pharmaceutical research, it may act as an intermediate that undergoes further chemical transformations to yield active compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, such as enzymes or receptors, by altering electronic properties and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-2-phenylpropan-1-ol: The racemic mixture of the compound.
2-Fluoro-2-phenylpropan-1-amine: The amine derivative.
2-Fluoro-2-phenylpropanone: The ketone derivative.
Uniqueness
(S)-2-Fluoro-2-phenylpropan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The enantiomeric purity of the compound is crucial in applications where chirality plays a role in the efficacy and safety of pharmaceuticals.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(2S)-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m1/s1 |
Clave InChI |
SNILNSRRYODOMT-SECBINFHSA-N |
SMILES isomérico |
C[C@@](CO)(C1=CC=CC=C1)F |
SMILES canónico |
CC(CO)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)


![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)

![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)








